1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)15-3-2-4-17(11-15)23(20,21)18-8-5-14(6-9-18)16-7-10-22-12-16/h2-4,7,10-12,14H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFOKMAOAPRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies
Retrosynthetic Analysis
The retrosynthetic pathway divides the molecule into three primary fragments:
- 4-(Thiophen-3-yl)piperidine : Synthesized via cyclization of thiophene-containing amines.
- 3-Sulfonylphenyl ethanone : Prepared through sulfonation of phenyl ethanone derivatives.
- Coupling linker : Achieved via nucleophilic substitution or cross-coupling reactions.
This approach ensures modularity, allowing independent optimization of each fragment before final assembly.
Stepwise Synthetic Routes
Synthesis of 4-(Thiophen-3-yl)piperidine
The piperidine-thiophene core is constructed through a Buchwald-Hartwig amination or reductive amination strategy:
- Thiophene-3-carbaldehyde is condensed with a protected piperidine derivative (e.g., $$ N $$-Boc-piperidin-4-amine) under acidic conditions.
- Catalytic hydrogenation (10% Pd/C, $$ \text{H}_2 $$, 50 psi) reduces the imine intermediate to the secondary amine.
- Boc deprotection with trifluoroacetic acid yields 4-(thiophen-3-yl)piperidine.
Key Data:
| Reaction Step | Conditions | Yield |
|---|---|---|
| Condensation | HCl/EtOH, reflux, 6h | 78% |
| Hydrogenation | Pd/C, H₂, 50 psi, 24h | 85% |
| Deprotection | TFA/DCM, rt, 2h | 95% |
Sulfonylation of 3-Bromophenyl Ethanone
The sulfonyl bridge is introduced via a two-step protocol:
- Sulfonation : 3-Bromophenyl ethanone reacts with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) in dichloromethane at 0°C to form the sulfonyl chloride intermediate.
- Nucleophilic Substitution : The sulfonyl chloride couples with 4-(thiophen-3-yl)piperidine in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) as a base, yielding the sulfonamide product.
Optimization Insight:
- Excess $$ \text{Et}_3\text{N} $$ (2.5 equiv.) minimizes side reactions.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Final Coupling and Purification
The brominated intermediate undergoes a Suzuki-Miyaura coupling with a methyl ketone boronic ester to install the ethanone group:
Reaction Optimization and Mechanistic Studies
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on the piperidine nitrogen reduce sulfonylation yields. Employing microwave-assisted synthesis (100°C, 30 min) enhances reactivity by 22%.
Byproduct Formation
Over-sulfonation is mitigated by:
- Stepwise addition of chlorosulfonic acid.
- Low-temperature (−10°C) quenching with ice-water.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The thiophene and piperidine rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are widely used in medicinal chemistry.
Uniqueness
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and piperidine rings, along with the sulfonyl group, makes it a versatile compound for various applications.
Biological Activity
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone, with the CAS number 1448071-51-9, is a complex organic compound characterized by its unique structural features, including a thiophene ring, a piperidine moiety, and a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of 349.5 g/mol. The presence of the thiophene and piperidine rings contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1448071-51-9 |
| Molecular Formula | C17H19NO3S2 |
| Molecular Weight | 349.5 g/mol |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone. In vitro evaluations demonstrated significant activity against various pathogenic bacteria. For instance, derivatives with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may inhibit bacterial growth effectively and could be further explored for therapeutic applications.
The mechanism of action for this compound likely involves its interaction with specific molecular targets within microbial cells. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The thiophene and piperidine rings may enhance the compound's binding affinity and specificity towards these targets .
Anticancer Activity
In addition to antimicrobial properties, there is growing interest in the anticancer potential of this compound. Preliminary studies indicate that structurally related compounds can induce apoptosis in cancer cells, potentially through mechanisms involving enzyme inhibition or receptor modulation .
Study on Anticancer Activity
A notable study investigated the effects of similar thiophene-piperidine derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively while exhibiting low toxicity towards normal cells. This dual action makes them promising candidates for further development in cancer therapeutics.
Evaluation of Biofilm Inhibition
Another area of research focused on the ability of related compounds to inhibit biofilm formation in bacterial cultures. The findings revealed that certain derivatives significantly reduced biofilm biomass, suggesting potential applications in treating biofilm-associated infections .
Research Applications
The compound's unique structure allows it to serve as a versatile building block in synthetic chemistry and materials science. Its applications include:
- Medicinal Chemistry : Investigated for potential therapeutic properties.
- Materials Science : Used in developing advanced materials such as organic semiconductors.
Q & A
Basic: What synthetic routes are reported for 1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone, and how can researchers validate intermediate steps?
The compound is synthesized via a multi-step approach:
- Step 1 : Friedel-Crafts acylation introduces the ethanone group to the aromatic ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 2 : Sulfonation of the piperidine-thiophene moiety using chlorosulfonic acid or SO₃, followed by coupling to the phenyl group via nucleophilic substitution .
- Validation : Monitor intermediates using TLC and HPLC. Confirm sulfonation efficiency via FT-IR (S=O stretch at ~1150–1300 cm⁻¹) and LC-MS for molecular weight verification .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O at 1297 cm⁻¹, carbonyl C=O at 1675 cm⁻¹) .
- LC-MS/HRMS : Confirm molecular ion peaks and fragmentation patterns (e.g., [M-H]⁻ at m/z 318 for sulfonyl-containing analogs) .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and piperidine-thiophene coupling (δ 3.0–4.5 ppm for CH₂-SO₂) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 warnings) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols; monitor airborne concentrations with OSHA-compliant sensors .
- Waste Disposal : Segregate organic waste containing sulfonyl or thiophene groups and treat with neutralization agents (e.g., NaHCO₃) before disposal .
Advanced: How can researchers optimize reaction yield during sulfonation and coupling steps?
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .
- Temperature Control : Maintain sulfonation at 0–5°C to minimize over-sulfonation .
- Solvent Optimization : Use anhydrous dichloromethane or DMF to enhance nucleophilic substitution efficiency .
- Yield Analysis : Compare GC-MS purity data across trials; address discrepancies by adjusting stoichiometry or reaction time .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Artifact Identification : Check for residual solvents (e.g., DMSO-d₆) or moisture-induced hydrolysis of sulfonyl groups .
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility in the piperidine ring .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate IR/NMR spectra and compare with experimental data .
Advanced: What strategies can elucidate the compound’s potential biological activity and mechanism of action?
- Docking Studies : Model interactions with sulfonyl-sensitive targets (e.g., carbonic anhydrase) using AutoDock Vina .
- Enzyme Assays : Test inhibitory activity against kinases or proteases, leveraging structural analogs with known bioactivity .
- Metabolic Profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte models, focusing on sulfone oxidation or thiophene ring opening .
Advanced: How to design computational models to predict the compound’s physicochemical properties?
- QSPR Modeling : Train neural networks on datasets (e.g., PubChem) to predict logP, solubility, and bioavailability .
- Molecular Dynamics : Simulate membrane permeability using GROMACS, focusing on sulfonyl group hydration .
Advanced: What analytical methods identify degradation products under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and humidity; analyze via UPLC-PDA for sulfone hydrolysis or thiophene oxidation .
- HPLC-MS/MS : Characterize degradants using collision-induced dissociation (CID) and compare with spectral libraries .
Advanced: How can X-ray crystallography aid in resolving structural ambiguities?
- Crystal Growth : Use vapor diffusion with ethanol/water mixtures to obtain single crystals .
- Data Collection : Resolve piperidine-thiophene conformation and sulfonyl geometry via high-resolution synchrotron XRD .
Advanced: What chiral separation techniques apply if enantiomers are present in the synthesis?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients to resolve piperidine or sulfonyl stereocenters .
- CD Spectroscopy : Correlate elution order with circular dichroism signals to assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
